molecular formula C12H14N4O3 B4388604 methyl [1-(4,6-dimethyl-2-pyrimidinyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [1-(4,6-dimethyl-2-pyrimidinyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No. B4388604
M. Wt: 262.26 g/mol
InChI Key: GEIGROSBPKCYRF-UHFFFAOYSA-N
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Description

Methyl [1-(4,6-dimethyl-2-pyrimidinyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of methyl [1-(4,6-dimethyl-2-pyrimidinyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that methyl [1-(4,6-dimethyl-2-pyrimidinyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in certain cancer cell lines, as well as inhibit the growth and proliferation of these cells. Additionally, this compound has been found to have anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

One advantage of using methyl [1-(4,6-dimethyl-2-pyrimidinyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.

Future Directions

There are several future directions for research on methyl [1-(4,6-dimethyl-2-pyrimidinyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate. One area of interest is in further elucidating its mechanism of action, which could lead to the development of more effective drugs. Additionally, more studies are needed to determine the full range of its biochemical and physiological effects, as well as its potential applications in other areas of research such as agriculture and environmental science.

Scientific Research Applications

Methyl [1-(4,6-dimethyl-2-pyrimidinyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been found to have activity against certain cancer cell lines, as well as potential anti-inflammatory and anti-bacterial properties.

properties

IUPAC Name

methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-5-oxo-4H-pyrazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-7-4-8(2)14-12(13-7)16-10(17)5-9(15-16)6-11(18)19-3/h4H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIGROSBPKCYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)CC(=N2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331412
Record name methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-5-oxo-4H-pyrazol-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787446
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

774562-27-5
Record name methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-5-oxo-4H-pyrazol-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl [1-(4,6-dimethyl-2-pyrimidinyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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methyl [1-(4,6-dimethyl-2-pyrimidinyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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methyl [1-(4,6-dimethyl-2-pyrimidinyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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methyl [1-(4,6-dimethyl-2-pyrimidinyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

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